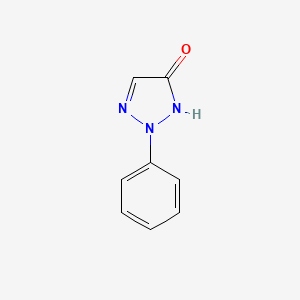![molecular formula C19H23N3O5S B2559454 methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate CAS No. 2319722-61-5](/img/structure/B2559454.png)
methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate is a useful research compound. Its molecular formula is C19H23N3O5S and its molecular weight is 405.47. The purity is usually 95%.
BenchChem offers high-quality methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 3-(((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)-4-methoxybenzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Retro-Michael Reaction
The compound has been synthesized using a catalytic protocol involving ionic organic solids. Specifically, 1,3-bis(carboxymethyl)imidazolium chloride serves as a catalyst for the Michael addition of N-heterocycles to chalcones. This methodology allows for the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. However, the yield is moderate due to the retro-Michael reaction. Both the preparation of the chalcone and the triazole Michael addition exhibit good green metrics.
a. Antifungal and Antibacterial Agents: Triazole derivatives have been explored as efficient components in fungicides, bactericides, and herbicides. The synthesized compound may exhibit antifungal or antibacterial properties, making it relevant for agricultural or pharmaceutical research.
b. β-Azolyl Ketones in Drug Discovery: Given the compound’s β-azolyl ketone motif, it could serve as a scaffold for drug discovery. Researchers might investigate its interactions with biological targets, potentially leading to novel therapeutic agents.
c. Catalysis and Green Chemistry: The use of ionic organic solids as catalysts aligns with green chemistry principles. Further studies could explore the catalytic activity of similar compounds and their applications in sustainable synthesis.
d. Privileged Structures and Binding: The compound’s stability and ability to bind through hydrogen bonding make it interesting for exploring interactions with “privileged structures.” Investigating its binding affinity with relevant biomolecules could reveal valuable insights.
e. Bioavailability Enhancement: Researchers could assess the compound’s bioavailability and explore formulation strategies to improve its delivery to target tissues. This could be relevant for drug development.
f. Mechanistic Studies: Understanding the retro-Michael reaction and factors affecting yield could lead to improved synthetic methodologies. Mechanistic investigations would shed light on the reaction pathways.
Eigenschaften
IUPAC Name |
methyl 4-methoxy-3-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-17-7-4-13(19(23)27-2)10-18(17)28(24,25)22-14-5-6-15(22)12-16(11-14)21-9-3-8-20-21/h3-4,7-10,14-16H,5-6,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVLPVLCJCOPJCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2C3CCC2CC(C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

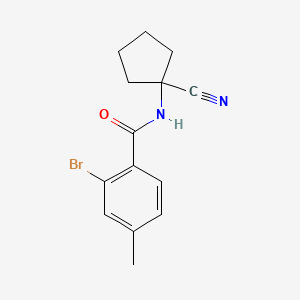
![2-Chloro-3-[4-chloro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B2559372.png)
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethylphenyl)urea](/img/structure/B2559373.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(3-(methylsulfonamido)phenyl)acetamide](/img/structure/B2559375.png)
![2-{[5-({[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}methyl)-4,5-dihydro-3-isoxazolyl]carbonyl}-N-[3-(trifluoromethyl)phenyl]-1-hydrazinecarboxamide](/img/structure/B2559376.png)
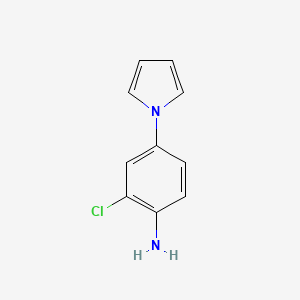
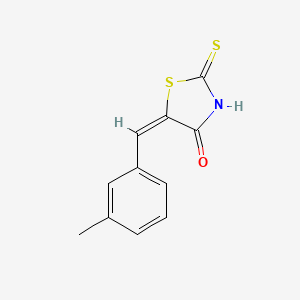
![Ethyl 5-[(4-ethoxy-4-oxobutanoyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2559381.png)
![1-methyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2559384.png)
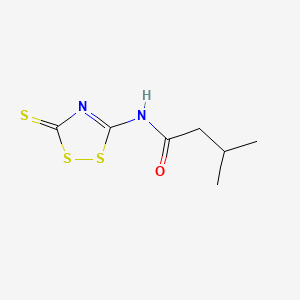
![2-chloro-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2559387.png)
![(E)-3-(2-chlorophenyl)-N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acrylamide](/img/structure/B2559388.png)

